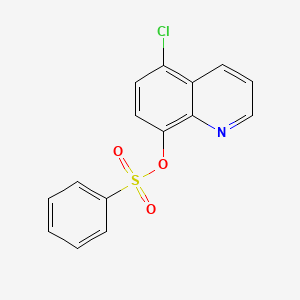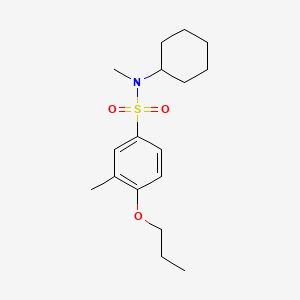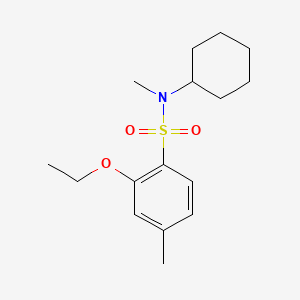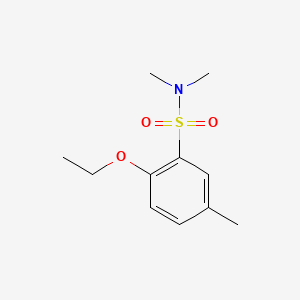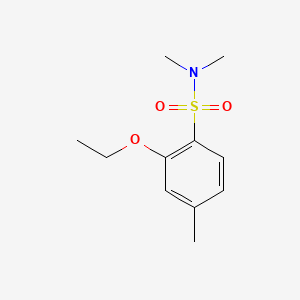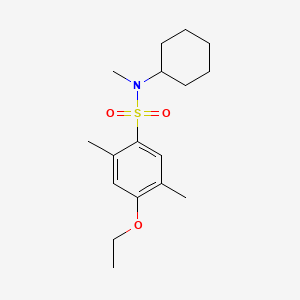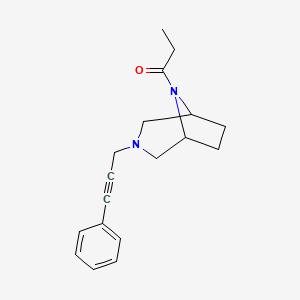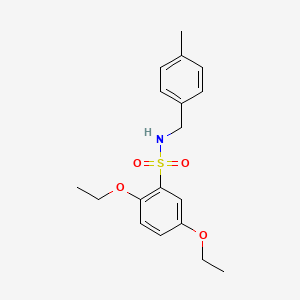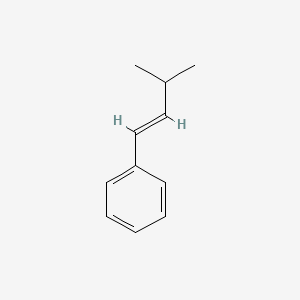
3-Methyl-1-phenylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenylbut-1-ene is an organic compound belonging to the class of styrenes, characterized by the presence of an isopropyl group attached to the beta position of the styrene molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylbut-1-ene typically involves the alkylation of styrene with isopropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where styrene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic dehydrogenation of isopropylbenzene (cumene). This process involves the removal of hydrogen atoms from cumene in the presence of a catalyst, typically a metal oxide, at elevated temperatures. The resulting product is then purified through distillation.
化学反応の分析
Types of Reactions: 3-Methyl-1-phenylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of isopropylbenzene.
Substitution: The compound can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Isopropylbenzene alcohols or ketones.
Reduction: Isopropylbenzene.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3-Methyl-1-phenylbut-1-ene has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential role in biological systems as a ligand or substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings due to its reactive double bond and isopropyl group.
作用機序
The mechanism of action of 3-Methyl-1-phenylbut-1-ene involves its interaction with molecular targets through its reactive double bond and isopropyl group. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
類似化合物との比較
Styrene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
alpha-Methylstyrene: Contains a methyl group at the alpha position, leading to different reactivity and applications.
beta-Methylstyrene: Similar structure but with a methyl group instead of an isopropyl group, affecting its chemical properties and uses.
Uniqueness: 3-Methyl-1-phenylbut-1-ene is unique due to the presence of the isopropyl group at the beta position, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This structural feature makes it distinct from other styrene derivatives and contributes to its specific applications in various fields.
特性
CAS番号 |
1608-28-2 |
|---|---|
分子式 |
C32H22N6Na2O7S2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



